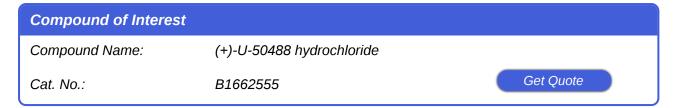


(+)-U-50488 hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to (+)-U-50488 Hydrochloride

Introduction

(+)-U-50488 hydrochloride is the less active enantiomer of the synthetic compound U-50488, a highly selective agonist for the kappa-opioid receptor (KOR).[1] While its counterpart, (-)-U-50488, is the more pharmacologically active form, (+)-U-50488 serves as a valuable tool in research for comparative studies to elucidate the stereospecific interactions with the kappa-opioid receptor.[2] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (+)-U-50488 hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(+)-U-50488 hydrochloride is chemically known as trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride.[1] Its structure features a dichlorinated phenyl ring and a pyrrolidinyl-cyclohexyl moiety, which are crucial for its interaction with the kappa-opioid receptor.

Table 1: Chemical Identifiers and Physical Properties of (+)-U-50488 Hydrochloride



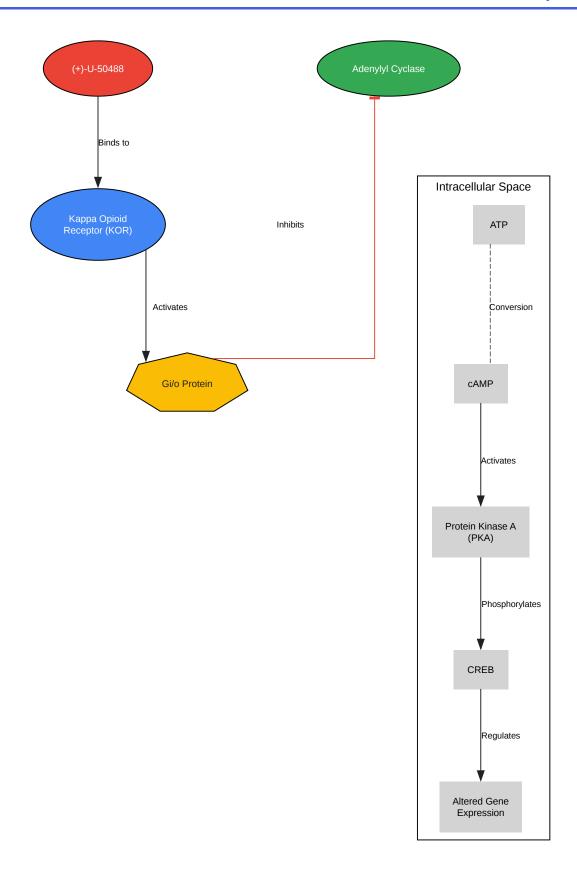
Property	Value	Reference(s)	
IUPAC Name	trans-(+)-3,4-Dichloro-N- methyl-N-[2-(1-pyrrolidinyl)- cyclohexyl]benzeneacetamide hydrochloride	[1]	
CAS Number	114528-81-3	[1][3]	
Molecular Formula	C19H26Cl2N2O·HCl	[1][4]	
Molecular Weight	405.79 g/mol	[1][5]	
Appearance	White solid	[6]	
Purity	≥99%	[1]	
Solubility	Soluble to 100 mM in water and DMSO	[1][3]	
Storage	Store at room temperature	[1]	
SMILES String	O=C(CC3=CC(CI)=C(CI)C=C3)N([C@H]1INVALID-LINK [3] CCCC1)C.CI		

Pharmacological Profile Mechanism of Action

U-50488 is a selective agonist for the kappa-opioid receptor, a G protein-coupled receptor.[7] The activation of KORs is associated with various physiological effects, including analgesia, diuresis, and sedation.[7][8] As an agonist, U-50488 binds to the KOR and initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability and neurotransmitter release.

It is important to note that the racemic mixture of U-50488 can also block sodium channels at higher concentrations. Furthermore, studies on rat dorsal root ganglia neurons have shown that U-50488 can inhibit Ca2+ channel currents in a manner that is independent of G protein activation, suggesting a direct channel-blocking effect at higher concentrations.[9][10]





Click to download full resolution via product page

Caption: Canonical signaling pathway of a KOR agonist.



Stereoselectivity and Binding Affinity

The pharmacological activity of U-50488 is stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer.[1] The racemic mixture, (\pm)-U-50488, exhibits activity that is intermediate between the two enantiomers. The selectivity for the kappa receptor over mu (μ) and delta (δ) opioid receptors is a defining characteristic of this compound class.

Table 2: Comparative Binding Affinity of U-50488 Enantiomers

Compound	Receptor	Binding Affinity (Kd)	Reference(s)
(-)-U-50488	Kappa-Opioid Receptor (KOR)	2.2 nM	[2]
Mu-Opioid Receptor (MOR)	430 nM	[2]	
(+)-U-50488	Kappa-Opioid Receptor (KOR)	Less active enantiomer	[1]

Note: Quantitative binding data for the (+)-enantiomer is not readily available in the provided search results, reflecting its primary use as a less active control.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of U-50488 and its analogs.

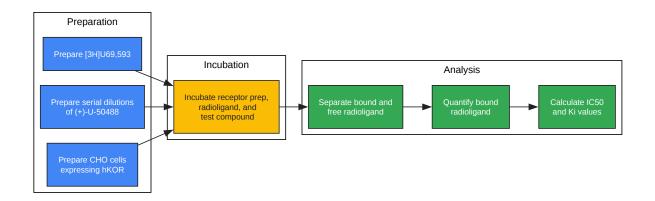
Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.

- Objective: To quantify the binding affinity (Ki or Kd) of (+)-U-50488 for opioid receptors.
- Methodology:



- Receptor Preparation: Membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells) are prepared.[11][12]
- Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as
 [3H]U69,593 for KOR, is used.[11][12]
- Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound ((+)-U-50488).
- Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.



Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Antinociception Assay (Acetic Acid-Induced Writhing Test)



This in vivo model is used to assess the analgesic properties of a compound.

- Objective: To evaluate the antinociceptive effects of (+)-U-50488.
- Methodology:
 - Animal Model: Male CD-1 or C57BL/6J mice are commonly used.[11][13]
 - Drug Administration: The test compound is administered, typically via subcutaneous (s.c.)
 or intraperitoneal (i.p.) injection, at various doses.[11][14]
 - Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response.
 - Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes)
 following the acetic acid injection.[11]
 - Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group.

Synthesis of U-50488 Enantiomers

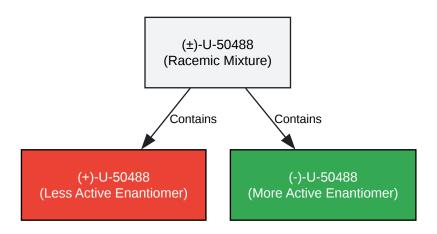
The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the investigation of their stereospecific activities.

- Objective: To synthesize the (+)- and (-)-enantiomers of U-50488.
- Methodology Summary: A refined procedure has been established for the synthesis of U-50488 enantiomers.[15] A key intermediate, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine, with a determined absolute configuration of (1S, 2S) through X-ray crystallography, is utilized.[15] This chiral intermediate allows for the synthesis of the optically pure U-50488 enantiomers with known absolute configurations.[15] The synthesis of fluorinated analogs for potential use in PET studies has also been explored, involving the alkylation of a trans-diaminocyclohexane precursor followed by acylation.[16]

Logical Relationships of U-50488 Forms



The relationship between the racemic mixture and its constituent enantiomers is crucial for understanding its pharmacology. The racemic mixture is a 1:1 combination of the (+)- and (-)-enantiomers.



Click to download full resolution via product page

Caption: Relationship between the forms of U-50488.

Conclusion

(+)-U-50488 hydrochloride is an indispensable chemical tool for opioid research. Its primary value lies in its role as the less active stereoisomer of the potent and selective kappa-opioid receptor agonist, U-50488. By comparing its effects to those of the (-)-enantiomer and the racemic mixture, researchers can probe the specific stereochemical requirements for kappa-opioid receptor binding and activation. The data and protocols summarized in this guide provide a foundational resource for scientists and professionals working to unravel the complexities of the kappa-opioid system and to develop novel therapeutics targeting this receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aobious.com [aobious.com]
- 6. (+)-U-50488 HYDROCHLORIDE CAS#: 107902-84-1 [m.chemicalbook.com]
- 7. U-50488 Wikipedia [en.wikipedia.org]
- 8. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-U-50488 hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662555#u-50488-hydrochloride-chemical-structure-and-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com